Myristic Acid

Description

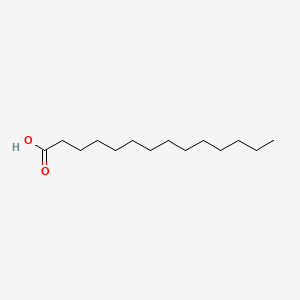

Myristic acid (tetradecanoic acid, C14:0) is a saturated fatty acid with a 14-carbon chain. It is naturally abundant in dairy products (e.g., butter), nutmeg, palm kernel oil, and certain fish oils . Structurally, it is characterized by the molecular formula C₁₄H₂₈O₂, a molecular weight of 228.37 g/mol, a melting point of 53.9°C, and a high hydrophobicity (LogP = 6.11) . Its biological roles include protein myristoylation, a post-translational modification critical for membrane localization of enzymes like endothelial nitric oxide synthase (eNOS) , and modulation of sirtuin 6 (SIRT6) activity, impacting inflammation and cancer pathways .

Structure

3D Structure

Properties

IUPAC Name |

tetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNFSRHWOTWDNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Record name | TETRADECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021666 | |

| Record name | Tetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetradecanoic acid is an oily white crystalline solid. (NTP, 1992), Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White oily solid; [Hawley] Colorless, white, or faintly yellow solid; [CHEMINFO], Solid, hard, white, or faintly yellowish, somewhat glossy, crystalline solid | |

| Record name | TETRADECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetradecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Myristic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6218 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Myristic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Myristic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1090/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

482.9 °F at 100 mmHg (NTP, 1992), 326.2 °C | |

| Record name | TETRADECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MYRISTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5686 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 235 °F (NTP, 1992) | |

| Record name | TETRADECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Sol in absolute alcohol, methanol, ether, petroleum ether, benzene, chloroform, Slightly soluble in ethyl ether; soluble in ethanol, acetone, chloroform, methanol; very soluble in benzene, In water, 22 mg/L at 30 °C, 0.00107 mg/mL, practically insoluble in water; soluble in alcohol, chloroform, ether | |

| Record name | TETRADECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MYRISTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5686 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Myristic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Myristic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1090/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8622 at 129 °F (NTP, 1992) - Less dense than water; will float, 0.8622 at 54 °C/4 °C | |

| Record name | TETRADECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MYRISTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5686 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 288 °F ; 5 mmHg at 345 °F; 760 mmHg at 604 °F (NTP, 1992), 0.0000014 [mmHg], 1.40X10-6 mm Hg at 25 °C | |

| Record name | TETRADECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Myristic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6218 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MYRISTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5686 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily, white, crystalline solid, Crystals from methanol, Leaflets from ethyl ether | |

CAS No. |

544-63-8, 32112-52-0 | |

| Record name | TETRADECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Myristic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristic acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead dimyristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032112520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myristic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetradecanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Myristic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I3V7S25AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MYRISTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5686 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Myristic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

129 °F (NTP, 1992), 53.9 °C | |

| Record name | TETRADECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MYRISTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5686 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Myristic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Myristic acid can be synthesized through the hydrolysis of triglycerides found in natural sources such as coconut oil and palm kernel oil . Another method involves the hydrolysis of methyl myristate obtained from bayberry wax . The hydrolysis process typically involves heating the triglycerides or methyl myristate with a strong base, such as sodium hydroxide, followed by acidification to yield myristic acid .

Industrial Production Methods: In industrial settings, myristic acid is often produced by the saponification of fats and oils containing high levels of myristic acid . This process involves treating the fats or oils with a strong alkali, such as sodium hydroxide, to produce glycerol and the sodium salt of myristic acid. The sodium salt is then acidified to release myristic acid .

Types of Reactions:

Oxidation: Myristic acid can undergo oxidation to form myristyl aldehyde and myristyl alcohol.

Reduction: Reduction of myristic acid yields myristyl alcohol.

Esterification: Myristic acid can react with alcohols to form esters, such as methyl myristate.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Esterification: Acid catalysts like sulfuric acid or hydrochloric acid are often employed.

Major Products Formed:

Oxidation: Myristyl aldehyde and myristyl alcohol.

Reduction: Myristyl alcohol.

Esterification: Methyl myristate and other esters.

Scientific Research Applications

Health and Pharmacological Applications

Myristic acid has garnered attention for its potential health benefits, particularly concerning metabolic disorders and antimicrobial properties.

Metabolic Health

Recent studies have indicated that myristic acid may play a role in managing type 2 diabetes. A study demonstrated that chronic oral administration of myristic acid improved glucose tolerance and reduced insulin-responsive blood glucose levels in diabetic mice. This suggests that myristic acid could be beneficial for diabetes prevention and treatment by enhancing glucose uptake and decreasing body weight, potentially linked to its presence in high-fat dairy products .

Antimicrobial Activity

Myristic acid exhibits selective antibacterial activity against various pathogens. Research shows that it can enhance the antibacterial effects of other compounds, such as lactic acid, particularly against Staphylococcus aureus. The combination of myristic acid with other fatty acids has been found to improve its efficacy against bacterial growth . Additionally, novel derivatives of myristic acid have been synthesized to increase antifungal activity against strains like Candida albicans and Aspergillus niger, showing promise as new antifungal agents .

Cosmetic and Personal Care Applications

Myristic acid is widely used in the cosmetics industry due to its emulsifying and surfactant properties.

- Emulsifier : It helps stabilize emulsions in creams and lotions.

- Surfactant : Myristic acid enhances foaming properties in shampoos and soaps.

- Cleansing Agent : Its ability to remove dirt and oil makes it a valuable ingredient in personal care products .

Food Industry Applications

In the food sector, myristic acid serves multiple roles:

- Flavoring Agent : It adds a rich flavor to baked goods, candies, and dairy products.

- Emulsifier : Myristic acid aids in creating stable mixtures of oil and water, improving texture and consistency in food products .

Industrial Applications

Myristic acid's industrial applications are diverse due to its lubricating properties.

- Lubricants : It is used in manufacturing specialty lubricants that require low friction.

- Plasticizers : Myristic acid acts as an additive to enhance the flexibility of plastics.

- Surfactants : It is involved in producing nonionic and anionic surfactants for cleaning products and textiles .

Diabetes Management Study

A notable study involving Nagoya-Shibata-Yasuda (NSY) mice demonstrated significant reductions in blood glucose levels with myristic acid supplementation over several weeks. The findings suggest that myristic acid could be further explored as a dietary intervention for type 2 diabetes management .

Antimicrobial Efficacy Study

In another research effort, myristic acid was tested alongside lactic acid against Staphylococcus aureus. The study confirmed that the combination exhibited enhanced antibacterial activity compared to either compound alone, highlighting the potential for developing new antimicrobial formulations .

Mechanism of Action

Myristic acid exerts its effects primarily through the process of myristoylation, where it is covalently attached to the N-terminal glycine residue of proteins . This modification increases the hydrophobicity of the protein, facilitating its association with cell membranes and enhancing protein-protein interactions . Myristic acid also acts as a lipid anchor in biomembranes, playing a crucial role in cellular signaling pathways .

Comparison with Similar Compounds

Structural Classification

Myristic acid belongs to the saturated fatty acid family, differing from similar compounds in carbon chain length and saturation:

- Lauric acid (C12:0) : 12-carbon saturated fatty acid.

- Palmitic acid (C16:0) : 16-carbon saturated fatty acid.

- Stearic acid (C18:0) : 18-carbon saturated fatty acid.

- Oleic acid (C18:1): 18-carbon monounsaturated fatty acid.

Physicochemical Properties

| Property | Myristic Acid (C14:0) | Lauric Acid (C12:0) | Palmitic Acid (C16:0) | Stearic Acid (C18:0) | Oleic Acid (C18:1) |

|---|---|---|---|---|---|

| Molecular Weight (g/mol) | 228.37 | 200.32 | 256.43 | 284.49 | 282.47 |

| Melting Point (°C) | 53.9 | 44.2 | 62.9 | 69.3 | 13.4 |

| LogP | 6.11 | 4.60 | 6.30 | 7.40 | 7.64 |

| Solubility in Water | 0.00107 mg/mL | 0.0063 mg/mL | 0.00072 mg/mL | 0.00034 mg/mL | Insoluble |

Key Observations :

- Melting points increase with chain length for saturated fatty acids (C12:0 to C18:0).

- Myristic acid has intermediate hydrophobicity between lauric and palmitic acids.

- Unsaturation in oleic acid drastically reduces its melting point compared to saturated analogs.

Metabolic and Health Impacts

- Cholesterol Modulation : Myristic acid raises serum cholesterol levels more potently than stearic acid (C18:0), which has a neutral effect .

- Disease Associations : High dietary intake of myristic acid is linked to increased prostate cancer-specific mortality, likely due to its role in SIRT6 inhibition and inflammatory pathways . In contrast, oleic acid (C18:1) is associated with cardiovascular benefits .

- Insulin Sensitivity : Stearic acid shows a neutral or positive relationship with insulin sensitivity, unlike myristic and palmitic acids, which may impair glucose metabolism .

Enzymatic Interactions

- SIRT6 Inhibition : Myristic acid competitively inhibits SIRT6 demyristoylation (IC₅₀ = 190 ± 10 µM), a mechanism distinct from palmitic acid, which primarily affects deacetylation .

- N-Myristoyltransferase (NMT) : Myristic acid derivatives (e.g., compounds 3u and 3m) show enhanced NMT inhibition (IC₅₀ = 0.835–0.863 µM) compared to unmodified myristic acid (IC₅₀ = 4.213 µM) .

Phase-Change Materials (PCMs)

Myristic acid is used in thermal energy storage due to its latent heat of fusion (~178–186 J/g). When encapsulated in silica (MA/SiO₂ nanocapsules), it retains 80–85% of its latent heat, comparable to palmitic acid but with a lower phase-change temperature (53–58°C vs. 60–64°C) .

Oleochemical Fractionation

In binary systems with palmitic acid, myristic acid exhibits distinct crystallization behaviors, enabling separation via heat pumping technology. The Aspen Plus model predicts deviations (AAD = 2.1–5.8%) in phase equilibria, critical for industrial purification .

Derivatives and Comparative Efficacy

- Myristic Acid Ethyl Ester: Used as a non-polar solvent and lipid model, it shares hydrophobic properties with lauric acid esters but offers superior thermal stability .

- Thiomyristoyl Peptides : Exhibit stronger SIRT6 inhibition than myristic acid alone, highlighting the role of conjugation in enhancing bioactivity .

Biological Activity

Myristic acid, a saturated fatty acid with the chemical formula C14H28O2, is found naturally in various plant and animal fats. It has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article reviews the current understanding of myristic acid's biological activity, supported by data tables and case studies.

1. Antimicrobial Activity

Myristic acid exhibits significant antimicrobial properties, particularly against bacteria and fungi. Research indicates that it can inhibit the activity of bacterial ATP-binding cassette (ABC) transporters, such as BmrA, which are crucial for bacterial drug resistance.

Case Study: Inhibition of BmrA Activity

A study identified myristic acid as an inhibitor of the BmrA ATPase and transport activity. The IC50 value for myristic acid was determined to be approximately 200 µM, demonstrating its potential as a therapeutic agent against resistant bacterial strains .

| Concentration (µM) | ATPase Activity (% of Control) |

|---|---|

| 0 | 100 |

| 100 | 75 |

| 200 | 50 |

| 500 | 12 |

2. Antibacterial Properties

Myristic acid-derived sophorolipids (MASL) have shown enhanced antibacterial activity compared to those derived from other fatty acids. MASL synthesized from myristic acid exhibited superior efficacy against Gram-positive bacteria, highlighting its potential as a biosurfactant in medical applications.

Table: Antibacterial Efficacy of Myristic Acid-Derived Sophorolipids

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 15 |

| Bacillus subtilis | 18 |

The study concluded that MASL has a low critical micelle concentration (CMC) of 14 mg/L, indicating its effectiveness at low concentrations .

3. Anti-inflammatory Effects

Myristic acid has been associated with anti-inflammatory effects. It may modulate inflammatory pathways and reduce markers of inflammation in various tissues. This property is particularly relevant in the context of metabolic diseases where inflammation plays a crucial role.

Research Findings

In a study examining dietary intake and its effects on health outcomes, myristic acid was linked to decreased inflammatory markers in participants who consumed it at moderate levels . This suggests that dietary myristic acid could have beneficial effects on inflammation-related conditions.

4. Other Biological Activities

Myristic acid has also been reported to possess antifungal, antiviral, anticancer, and antiparasitic activities. A review highlighted its potential in various therapeutic applications due to these properties:

- Antifungal Activity : Effective against Candida species.

- Antiviral Activity : Inhibits viral replication in some studies.

- Anticancer Potential : Induces apoptosis in cancer cell lines.

Table: Summary of Biological Activities of Myristic Acid

| Activity Type | Effect |

|---|---|

| Antimicrobial | Inhibits bacterial growth |

| Anti-inflammatory | Reduces inflammation markers |

| Antifungal | Effective against fungi |

| Antiviral | Inhibits viral replication |

| Anticancer | Induces apoptosis |

Chemical Reactions Analysis

Esterification Reactions

Myristic acid undergoes esterification with alcohols to form esters, a reaction critical in biodiesel production, cosmetics, and food additives.

Homogeneous Catalysis

-

Kinetics :

| Alcohol | Rate Relative to Isopropanol (373 K) | Optimal Temp. Range |

|---|---|---|

| Isopropanol | 1.0 (baseline) | 343–403 K |

| n-Propanol | 3.8× faster | 343–403 K |

-

Key Factors :

Reduction Reactions

Myristic acid can be reduced to primary alcohols or aldehydes:

-

Myristyl Alcohol (1-tetradecanol) :

-

Myristyl Aldehyde (tetradecanal) :

Saponification

Reaction with strong bases (e.g., NaOH) produces sodium myristate, a common surfactant in soaps:

Protein Myristoylation

-

Myristic acid is covalently attached to N-terminal glycine residues via N-myristoyltransferase .

-

Enhances membrane localization of signaling proteins (e.g., kinases) .

Oxidative Metabolism

-

In BC3H1 muscle cells, myristic acid undergoes chain shortening and hydroxylation, forming polar metabolites .

-

Key Products : Hydroxylated fatty acids (specific to myristic acid oxidation) .

Thermal Decomposition

At high temperatures (>200°C), myristic acid decomposes into:

-

Alkanes and alkenes (e.g., tetradecane).

-

Carbon dioxide and water via complete combustion.

Interaction with Membrane Proteins

Myristic acid inhibits BmrA ATPase , a bacterial ABC transporter:

Q & A

Basic Research Questions

Q. What standardized methods are recommended for quantifying myristic acid purity in lipid extracts?

- Methodological Answer : The United States Pharmacopeia (USP) outlines protocols for assessing myristic acid purity, including melting range (36–42°C), acid value (≤2 mg KOH/g), and hydroxyl value (≤1 mg KOH/g) . Gas chromatography (GC) with flame ionization detection is widely used, where peak area ratios (e.g., myristyl alcohol vs. total peaks) determine purity thresholds (≥90%) . For ash content analysis, sulfuric acid digestion followed by muffle furnace ashing at 525°C ensures minimal carbon residue .

Q. How can researchers design experiments to evaluate myristic acid’s role in lipid metabolism?

- Methodological Answer : Controlled dietary studies in animal models (e.g., rodents) are essential. For example, supplementing feed with myristic acid-enriched oils (e.g., coconut or palm kernel oil) and measuring serum lipid profiles via HPLC or GC-MS. Note that conflicting results on HDL/LDL modulation require isolation of myristic acid from confounding dietary fats . Longitudinal studies should track dose-dependent effects over 8–12 weeks, with histological analysis of liver tissues to assess lipid accumulation .

Q. What extraction protocols are optimal for isolating myristic acid from plant matrices like nutmeg?

- Methodological Answer : Soxhlet extraction using non-polar solvents (e.g., hexane) followed by saponification (alkaline hydrolysis) isolates free fatty acids. Acid-catalyzed esterification converts myristic acid to methyl esters for GC analysis. Retention time comparisons against certified standards (e.g., palmitic and stearic acids) ensure specificity, as seen in Kombo fat studies where myristic acid constituted ~12–13% of total fatty acids .

Advanced Research Questions

Q. How can researchers resolve contradictions in myristic acid’s impact on cellular signaling pathways?

- Methodological Answer : Discrepancies in studies (e.g., sperm membrane integrity vs. DNA fragmentation outcomes) often stem from model system differences. Use isotopic labeling (e.g., ¹⁴C-myristic acid) to track incorporation into proteins during myristoylation. Combine this with knock-out cell lines (e.g., N-myristoyltransferase-deficient) to isolate specific signaling effects. Recent work on diabetes-induced rat models highlights the importance of oxidative stress context in interpreting results .

Q. What experimental strategies mitigate crystallization challenges in myristic acid-based drug delivery systems?

- Methodological Answer : Co-formulation with polymers like ethylene-vinyl acetate (EVA) can delay crystallization. Differential scanning calorimetry (DSC) reveals that myristic acid forms metastable eutectics with local anesthetics (e.g., bupivacaine) at specific ratios (2:3 w/w), but hydrogen bonding interactions are transient. To stabilize formulations, optimize the drug:acid ratio and incorporate crystallization inhibitors (e.g., polyvinylpyrrolidone) .

Q. How do researchers assess the environmental sustainability of myristic acid sourcing?

- Methodological Answer : Life cycle assessments (LCAs) comparing palm kernel oil (high myristic acid content) vs. synthetic production routes are critical. Metrics include land-use change, GHG emissions, and biodiversity loss. Satellite imaging and GIS tools quantify deforestation linked to palm plantations. Sustainable alternatives, such as microbial biosynthesis using engineered E. coli, are emerging but require yield optimization .

Guidance for Rigorous Research Design

- Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to hypothesis formulation .

- For clinical relevance, use PICO (Population: e.g., hyperlipidemic patients; Intervention: myristic acid supplementation) .

- Address reproducibility by detailing ashing protocols, GC parameters, and statistical models (e.g., ANOVA for compositional data) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.